A Technical Guide to the Physical Properties of Terephthalic Acid-d4
A Technical Guide to the Physical Properties of Terephthalic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Terephthalic acid-d4. The information is curated for professionals in research and development who require precise data for experimental design, analytical method development, and drug development applications.
Core Physical Properties
Terephthalic acid-d4, the deuterated analog of terephthalic acid, is a valuable stable isotope-labeled compound used in a variety of research applications, including as an internal standard in mass spectrometry-based studies. Its physical properties are comparable to its non-deuterated counterpart, with slight variations attributable to the isotopic substitution.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Terephthalic acid-d4.
| Property | Value | Citations |
| Chemical Name | Terephthalic-2,3,5,6-d4 acid | [1][2] |
| Synonyms | 1,4-Benzene-d4-dicarboxylic acid | [3][4] |
| CAS Number | 60088-54-2 | [1][2][3][5] |
| Molecular Formula | C₈H₂D₄O₄ or C₆D₄(CO₂H)₂ | [3][5] |
| Molecular Weight | 170.16 g/mol | [1][2][3][5][6] |
| Appearance | Solid, crystalline powder | [5][7] |
| Melting Point | >300 °C (literature value) | [7] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[8] Expected to have low solubility in water and be more soluble in alkaline solutions and some polar organic solvents, similar to terephthalic acid.[9][10] | |
| Isotopic Purity | Typically ≥98 atom % D | [3][11] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of deuterated compounds are analogous to those for their non-labeled counterparts. Standard methodologies are described below.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
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Sample Preparation: A small amount of the finely powdered Terephthalic acid-d4 is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]
-
Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[5]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[6]
-
Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[2][5]
-
Purity Indication: A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
Solubility is a crucial parameter for sample preparation, formulation, and in vitro assay development.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of Terephthalic acid-d4 is added to a known volume of the solvent of interest (e.g., water, DMSO, buffers at various pH) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through an inert filter.[10]
-
Quantification: The concentration of the dissolved Terephthalic acid-d4 in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known standards.[10][11]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[10]
Visualizations
Isotopic Relationship Diagram
The following diagram illustrates the structural relationship between standard Terephthalic acid and its deuterated form, Terephthalic acid-d4, where four hydrogen atoms on the benzene (B151609) ring are substituted with deuterium (B1214612).
References
- 1. researchgate.net [researchgate.net]
- 2. pennwest.edu [pennwest.edu]
- 3. byjus.com [byjus.com]
- 4. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
